Chikusetsusaponin Ia

Description

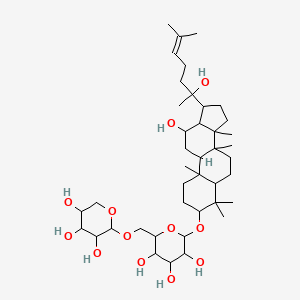

Structure

2D Structure

Properties

CAS No. |

59252-86-7 |

|---|---|

Molecular Formula |

C41H70O12 |

Molecular Weight |

755 g/mol |

IUPAC Name |

2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,49)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(37(3,4)26(38)12-17-39(27,40)6)53-36-34(48)32(46)31(45)25(52-36)20-51-35-33(47)30(44)24(43)19-50-35/h10,22-36,42-49H,9,11-20H2,1-8H3 |

InChI Key |

DGSOBIYFLJXVQZ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C)C)O)C)O)C |

melting_point |

194°C |

physical_description |

Solid |

Synonyms |

ginsenoside Rg1 ginsenoside-Rg(1) panaxoside Rg1 sanchinoside C(1) sanchinoside C1 |

Origin of Product |

United States |

Occurrence and Botanical Distribution of Chikusetsusaponin Ia

Molecular Structure and Formula

Chikusetsusaponin Ia possesses the chemical formula C41H70O12. foodb.ca Its structure consists of a dammarane-type aglycone with two sugar moieties attached. The IUPAC name for this compound is 2-{[16-hydroxy-14-(2-hydroxy-6-methylhept-5-en-2-yl)-2,6,6,10,11-pentamethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-5-yl]oxy}-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol. foodb.ca

| Property | Value |

| Chemical Formula | C41H70O12 |

| Monoisotopic Molecular Weight | 754.486727704 |

| Average Molecular Weight | 754.9873 |

| CAS Number | 59252-86-7 |

Physicochemical Characteristics

Like other saponins (B1172615), this compound is an amphiphilic molecule. The triterpenoid (B12794562) aglycone is hydrophobic, while the attached sugar chains are hydrophilic. This property influences its solubility and extraction from plant materials.

Spectroscopic Data and Structural Elucidation of this compound

The precise structure of this compound has been determined through the application of various spectroscopic techniques, which are essential tools in the field of natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for elucidating the structure of complex organic molecules like this compound. NMR data provides detailed information about the carbon and proton environments within the molecule, allowing for the assignment of chemical shifts and the determination of connectivity between atoms. For instance, the ¹³C NMR spectrum of a related dammarane-type saponin (B1150181) displayed forty-seven carbons, with thirty belonging to the aglycone and seventeen to the sugar moieties. mdpi.com Specific signals in the ¹H-NMR spectrum, such as those for methyl groups and olefinic protons, are characteristic of the dammarane (B1241002) skeleton. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is another critical technique for the structural analysis of saponins. It provides information about the molecular weight and fragmentation pattern of the molecule. Techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) are widely used for the sensitive and specific quantification of saponins like this compound in complex mixtures. mdpi.comnih.govmdpi.com The fragmentation patterns observed in MS/MS experiments can help to identify the aglycone and the sequence of sugars in the glycosidic chains.

Biological and Pharmacological Profile of this compound

This compound, along with its closely related compounds, has been the subject of numerous studies investigating its biological and pharmacological effects.

Investigated Pharmacological Activities

Research has explored a range of potential pharmacological activities for chikusetsusaponins. For example, Chikusetsusaponin IVa has been shown to have anti-inflammatory and osteoprotective effects. medchemexpress.com It has also been investigated for its potential to reduce inflammatory mediators and induce apoptosis in certain cancer cell lines. medchemexpress.comselleckchem.com Furthermore, some chikusetsusaponins have demonstrated the ability to inhibit the growth of various cancer cells. nih.govcaymanchem.com

Role in Plant Defense and Ecological Significance

As secondary metabolites, saponins, including this compound, are thought to play a vital role in the defense of plants against a variety of threats. mdpi.comnih.govnih.gov Their presence can deter herbivores and protect against microbial pathogens. mdpi.com The production of these compounds is a key aspect of the plant's chemical defense strategy, contributing to its survival and ecological fitness. The bitter taste and foaming properties of saponins can make plants less palatable to animals, while their antimicrobial properties can inhibit the growth of fungi and bacteria. researchgate.net

Biosynthesis and Biotransformation Pathways of Chikusetsusaponin Ia

Precursor Molecules in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis

The fundamental building blocks for triterpenoids are derived from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol. These five-carbon units are then assembled to form larger isoprenoid precursors.

2,3-Oxidosqualene (B107256) as a Universal Precursor

A crucial intermediate in the biosynthesis of various cyclic triterpenoids, including both sterols and saponins (B1172615), is 2,3-oxidosqualene. wikipedia.orgnih.govresearchgate.netmdpi.compnas.org This molecule is formed from squalene (B77637) through the action of the enzyme squalene monooxygenase. wikipedia.orgnih.gov The cyclization of 2,3-oxidosqualene is considered a pivotal and diversifying step in the triterpene biosynthetic pathway, representing a branching point between the synthesis of sterols (primary metabolism) and triterpenoid saponins (secondary metabolism). nih.govresearchgate.netmdpi.comuoa.gr

Enzymatic Steps Leading to Oleanane-Type Saponins

Following the formation of 2,3-oxidosqualene, a variety of oxidosqualene cyclases (OSCs) catalyze its cyclization into different triterpene scaffolds. researchgate.netmdpi.com For oleanane-type saponins, such as those from which Chikusetsusaponin Ia is derived, specific OSCs are involved.

Cycloartenol (B190886) and β-Amyrin as Intermediates

In plants, 2,3-oxidosqualene is cyclized by different OSCs to produce various triterpene skeletons. Cycloartenol is the first committed precursor in the biosynthesis of most plant sterols and is synthesized by cycloartenol synthase (CAS). researchgate.netmdpi.compnas.orguoa.grwikipedia.orgnih.gov In contrast, β-amyrin is a common pentacyclic triterpenoid that serves as a precursor for oleanane-type saponins. researchgate.netpnas.orguoa.grthegoodscentscompany.comresearchgate.netnih.gov The cyclization of 2,3-oxidosqualene to β-amyrin is catalyzed by the enzyme β-amyrin synthase (βAS). researchgate.netpnas.orgresearchgate.netacs.orgpakbs.orguniprot.org This enzymatic step is considered the first key enzyme in the biosynthetic branch leading to oleanane-type saponins. acs.orgcjnmcpu.com

Glycosylation Enzymes (Glycosyltransferases)

After the formation of the triterpene aglycone (like the oleanane (B1240867) skeleton derived from β-amyrin), further structural modifications occur, including oxidation and glycosylation. uoa.gr Glycosylation, the process of adding sugar moieties to the aglycone, is a critical step in the biosynthesis of saponins and is catalyzed by UDP-dependent glycosyltransferases (UGTs). oup.commdpi.comresearchgate.netfrontiersin.orgnih.gov UGTs are responsible for attaching sugar units at specific positions on the aglycone, contributing significantly to the structural diversity and biological activity of saponins. mdpi.comfrontiersin.orgnih.gov These enzymes utilize activated sugar molecules, such as UDP-glucose, as glycosyl donors. frontiersin.org Specific UGTs can catalyze the addition of various sugar moieties (e.g., glucose, glucuronic acid, xylose) at different positions (e.g., C-3, C-28 carboxyl group) of the triterpene aglycone. mdpi.comresearchgate.netmdpi.com

Proposed Biosynthetic Routes to this compound Structure

This compound is an oleanane-type saponin. Its structure features an oleanane aglycone backbone substituted with sugar chains. While the precise, step-by-step enzymatic pathway leading specifically to this compound is not fully elucidated in all details, it is understood to involve the general steps outlined above for oleanane-type saponins. The pathway would initiate with the cyclization of 2,3-oxidosqualene to form β-amyrin, catalyzed by β-amyrin synthase. Subsequently, the β-amyrin undergoes a series of oxidation reactions, likely mediated by cytochrome P450 monooxygenases (CYPs), to introduce hydroxyl or carboxyl groups at specific positions on the oleanane skeleton. uoa.grnih.gov Following these modifications, UGTs catalyze the sequential attachment of sugar moieties to the aglycone. The specific sugar types and their linkage positions in this compound are determined by the activity of particular UGT enzymes expressed in the plant producing the saponin. Research in Panax japonicus, a source of this compound, has identified genes related to triterpene saponin biosynthesis, including UGTs, that are primarily expressed in the root, where saponins accumulate. nih.govnih.govbohrium.com Studies have also shown that UGTs in Panax japonicus can catalyze the glycosylation of oleanolic acid derivatives, which are structurally related to the aglycone of this compound. researchgate.netmdpi.com

Biotransformation Studies of this compound and Related Saponins

Biotransformation studies explore the metabolic fate of saponins, often involving enzymatic or microbial modifications. While direct studies specifically detailing the biotransformation of this compound are less commonly reported in the immediate search results, research on the biotransformation of related oleanane-type saponins, such as ginsenosides (B1230088) (also found in Panax species), provides relevant insights. mdpi.comnih.govmdpi.com Microbial fermentation and enzymatic hydrolysis have been employed to transform ginsenosides into less polar, and often more bioavailable, metabolites by cleaving sugar moieties. nih.govmdpi.com These studies highlight the potential for enzymatic or microbial deglycosylation or other modifications of saponin structures. For instance, certain microorganisms or enzymes can hydrolyze the glycosidic bonds, leading to the formation of aglycones or saponins with fewer sugar units. nih.govmdpi.com Such biotransformation processes can occur naturally in the environment, in the gut microbiome, or can be utilized in controlled settings for the production of specific saponin derivatives.

Microbial Biotransformation Approaches

Microbial biotransformation is a significant strategy for modifying natural saponins, often leading to the production of rare saponins with fewer sugar chains nih.govresearchgate.net. This is primarily achieved through the hydrolytic activity of microbial enzymes on the glycosyl groups attached to the saponin structure nih.gov. Various microorganisms, including bacteria and fungi, have been explored for their ability to transform triterpenoid saponins researchgate.nettandfonline.com.

The main pathway of microbial transformation involves the stepwise hydrolysis of sugar moieties from the saponin molecule nih.govosaka-u.ac.jp. This deglycosylation can occur at different positions of the triterpenoid skeleton, such as the C-3 or C-28 positions in oleanane-type saponins like this compound mdpi.comresearchgate.net. For instance, studies on gypenosides and ginsenosides, which are structurally related to this compound, have shown that intestinal bacteria can hydrolyze sugar chains sequentially nih.govresearchgate.net.

Microorganisms such as Aspergillus sp., lactic acid bacteria (e.g., Lactobacillus pentosus), and Bacillus sp. have demonstrated saponin-transforming capabilities researchgate.nettandfonline.comresearchgate.net. These microbes produce glycoside hydrolases that cleave the specific glycosidic bonds mdpi.comresearchgate.net. The resulting less glycosylated saponins or sapogenins may exhibit enhanced absorption and different pharmacological profiles compared to their parent compounds researchgate.net.

While specific detailed microbial transformation pathways for this compound are not extensively documented in the provided search results, the general principles observed for other triterpenoid saponins, particularly those of the oleanane and dammarane (B1241002) types, are likely applicable. The transformation is often dependent on the specific microbial strain and its enzymatic machinery researchgate.netresearchgate.net.

Enzymatic Conversion Strategies

Enzymatic conversion strategies utilize isolated enzymes, primarily glycoside hydrolases, to achieve targeted modifications of saponin structures mdpi.comnih.govnih.gov. This approach offers high regioselectivity and stereoselectivity researchgate.net. Enzymes can be sourced from various organisms, including plants and microorganisms cjnmcpu.commdpi.com.

Glycoside hydrolases are key enzymes in the enzymatic biotransformation of saponins, catalyzing the hydrolysis of glycosidic bonds mdpi.comnih.gov. Different glycosidases exhibit specificity towards the type of sugar and the linkage position researchgate.net. For example, beta-glucosidases are commonly used to cleave glucose units mdpi.comnih.gov.

Research on related saponins, such as ginsenosides and other triterpenoid glycosides, provides insights into potential enzymatic strategies for this compound. Enzymes like snailase, a commercial hydrolase, have been shown to hydrolyze saccharide chains at specific positions (e.g., C-3 and C-28) in ginsenosides researchgate.net. Aspergillus oryzae KO-2 produces a saponin hydrolase capable of hydrolyzing triterpenoid saponins with a glucuronide bond tandfonline.com. Given that this compound is an oleanane-type saponin, enzymes known to act on similar structures, such as those involved in the modification of oleanolic acid glycosides, could be relevant nih.gov.

UDP-glycosyltransferases (UGTs) are also crucial enzymes in saponin biosynthesis and can be utilized in enzymatic approaches to attach sugar moieties to aglycones or modify existing glycosylation patterns acs.orgnih.govcjnmcpu.com. While primarily involved in de novo synthesis, recombinant UGTs can be employed in vitro or in engineered microbial systems for specific glycosylation reactions acs.orgcjnmcpu.com. A UGT from Hedera helix (HhUGT74AG11) was shown to catalyze oleanolic acid 28-O-glucopyranosyl ester formation and transform chikusetsusaponin IVa, suggesting the potential for enzymatic modification of related chikusetsusaponins nih.govmdpi.com. UDP-glucuronosyltransferases have also been implicated in the biosynthesis of acidic saponins like chikusetsusaponin IVa cjnmcpu.com.

Isolation and Purification Methodologies for Chikusetsusaponin Ia

Extraction Techniques from Plant Biomass

Extraction is the initial step in obtaining Chikusetsusaponin Ia from plant sources. This process involves using solvents or advanced technologies to dissolve and separate the target compound from the solid plant material.

Solvent Extraction Methods (e.g., Methanol (B129727), Water)

Solvent extraction is a widely used method for isolating plant compounds, including saponins (B1172615). The choice of solvent is crucial and depends on the polarity of the target compound. Polar solvents are frequently employed for the recovery of polyphenols and other polar compounds from a plant matrix mdpi.com. Aqueous mixtures containing methanol or ethanol (B145695) are common choices mdpi.combiorxiv.org. For the extraction of saponins, aqueous alcohol solutions, typically ranging from 70% to 95%, or pure methanol or ethanol have been reported mdpi.com. Hot or cold aqueous mixtures are among the suitable polar solvents for this purpose mdpi.com.

Methanol, often in combination with water, is utilized as an extraction solvent because it can extract both polar and non-polar components researchgate.net. Studies have shown that methanolic extracts can exhibit high efficacy in terms of the content of bioactive compounds researchgate.net. The efficiency of solvent extraction can be influenced by factors such as solvent concentration, temperature, and extraction time mdpi.comfoodandnutritionresearch.netcir-safety.org. For instance, research on the extraction of saponins from Panacis Japonici Rhizoma indicated that 70% methanol was an effective extraction solvent jst.go.jp.

Advanced Extraction Technologies (e.g., Ultrasonic-Assisted Extraction)

Advanced extraction technologies can enhance the efficiency and reduce the time required for isolating compounds like saponins. Ultrasonic-assisted extraction (UAE) is one such technique that utilizes ultrasound waves to facilitate the release of compounds from the plant matrix uni.lumdpi.comdntb.gov.uasci-hub.se. UAE can lead to a significant increase in the yield of target compounds and a reduction in extraction time compared to traditional methods kaapabiotech.com. The cavitation effect produced by ultrasound can help to break down plant cell walls and improve the penetration of the extraction solvent sci-hub.se.

While UAE can enhance extraction yield, the ultrasonication conditions, such as amplitude and time, can influence the purity of the resulting extract sci-hub.se. Higher temperatures during extraction, such as those used in heat reflux extraction, have also been highlighted as important for improving saponin (B1150181) extraction efficiency mdpi.com. Other advanced techniques mentioned in the context of saponin extraction include enzymatic extraction, supercritical fluid extraction, and microwave-assisted extraction, which can offer advantages such as higher purity and reduced environmental impact mdpi.com.

Chromatographic Separation Strategies

Following extraction, chromatographic methods are employed to separate this compound from the complex mixture of compounds present in the plant extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Reverse Phase)

Column chromatography is a fundamental technique used for the separation and purification of natural products. Silica gel is a common stationary phase used in normal phase chromatography, which separates compounds based on polarity shodexhplc.com. However, for the separation of saponins like this compound, reversed-phase chromatography is frequently employed shodexhplc.comsigmaaldrich.commdpi.com.

Reversed-phase chromatography utilizes a non-polar stationary phase, such as silica gel modified with C18 chains (C18 reversed-phase silica gel), and a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724) shodexhplc.comsigmaaldrich.commdpi.comobrnutafaza.hr. This mode separates compounds based on their hydrophobicity, with more hydrophobic compounds being retained longer on the non-polar stationary phase. C18 reversed-phase silica gel is widely used in column chromatography for the separation of various organic compounds, including pharmaceuticals and peptides sigmaaldrich.comobrnutafaza.hr.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for obtaining highly pure compounds on a larger scale than analytical HPLC mdpi.com. HPLC offers high resolution and efficiency in separating complex mixtures. In the context of saponin purification, HPLC, particularly reversed-phase HPLC, is a commonly used method koreascience.krmdpi.comresearchgate.netresearchgate.netresearchgate.net.

HPLC systems for saponin analysis and purification often utilize C18 columns researchgate.netresearchgate.netnih.govresearchgate.net. The mobile phase typically consists of a gradient or isocratic mixture of water (often with an additive like formic acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol mdpi.comresearchgate.netresearchgate.netnih.gov. The specific mobile phase composition and gradient program are optimized to achieve optimal separation of this compound from other components in the extract. For example, a method for the quantitative analysis of Chikusetsusaponin IVa (a related saponin) used a SunFire™ C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile researchgate.net. Another HPLC method for Chikusetsusaponin IVa employed an Inertsil ODS-sp column with a mobile phase of acetonitrile and 0.2% phosphoric acid solution researchgate.netnih.gov.

Purification and Isolation of this compound from Complex Mixtures

The purification and isolation of this compound from complex plant extracts typically involve a multi-step process combining the extraction and chromatographic techniques described above. After initial extraction using suitable solvents, the crude extract contains a mixture of saponins and other plant constituents.

Further purification is achieved through various chromatographic steps. This can involve initial separation using column chromatography, such as silica gel or reversed-phase silica gel, to obtain fractions enriched in saponins. These enriched fractions are then subjected to higher-resolution techniques like preparative HPLC to isolate this compound with high purity. The selection of stationary and mobile phases for each chromatographic step is critical and is based on the chemical properties of this compound and the co-eluting compounds. The process often requires optimization of solvent systems, flow rates, and detection methods to achieve effective separation and isolation mdpi.comresearchgate.netresearchgate.net.

Research findings often detail the specific parameters used for extraction and chromatography to obtain this compound or related saponins from different plant sources. These details, including solvent ratios, extraction times, column types, and mobile phase compositions, are crucial for replicating and optimizing the isolation process.

Interactive Data Table: Extraction Solvents and Techniques

| Extraction Method | Solvent(s) | Key Parameters/Findings | Source Type |

| Solvent Extraction | Methanol, Water | Aqueous mixtures often more effective; efficiency depends on concentration and temperature. mdpi.comresearchgate.netcir-safety.org | Plant Biomass |

| Ultrasonic-Assisted Extraction | Various (e.g., Aqueous Methanol) | Increases yield, reduces time; conditions affect purity. mdpi.comuni.lumdpi.comsci-hub.sekaapabiotech.com | Plant Biomass |

| Heat Reflux Extraction | Aqueous Methanol | Higher temperatures improve efficiency. mdpi.com | Plant Biomass |

Interactive Data Table: Chromatographic Separation

| Technique | Stationary Phase | Mobile Phase | Separation Principle | Application |

| Column Chromatography | Silica Gel | Varies (Normal Phase) | Polarity | Initial separation, fractionation |

| Column Chromatography | Reversed-Phase Silica Gel (C18) | Water/Organic Solvent (Methanol, Acetonitrile) | Hydrophobicity | Separation of saponins |

| Preparative HPLC | C18 Column | Water/Organic Solvent Gradient/Isocratic | Hydrophobicity | High-purity isolation of this compound |

Considerations for Purity Assessment in Isolated Compounds

Purity assessment is a critical step after the isolation and purification of this compound to ensure the quality and reliability of the compound for subsequent research or applications. Various analytical techniques are employed to determine the purity of the isolated compound and to identify potential impurities.

High-performance liquid chromatography (HPLC) is a widely used and essential method for both the qualitative and quantitative analysis of saponins, serving as a primary tool for quality control. HPLC can be coupled with different detectors to enhance its analytical capabilities. For instance, HPLC coupled with a photodiode array detector (PDA) and an evaporative light scattering detector (ELSD) can be used for the quantification of saponins.

The coupling of liquid chromatography with mass spectrometry (LC-MS), including techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), provides powerful methods for the identification, characterization, and quantification of saponins, which is crucial for assessing purity. Mass spectrometry can reveal the presence of impurities, such as isomers or adducts, which might coelute with the target compound in chromatographic separation, highlighting challenges in achieving high purity and accurate structural resolution. Ion mobility–mass spectrometry (IM-MS) can further improve the separation of isomers, contributing to a more accurate assessment of purity.

Purity is often expressed as a percentage, typically determined by HPLC analysis. Comparing the retention times and characteristic mass spectral fragmentation patterns of the isolated compound with those of authentic standards or published data is a common approach to confirm the identity and assess the purity of this compound. A Certificate of Analysis (CoA) for a reference substance like Chikusetsusaponin IVa, a related saponin, typically includes the assay or purity determined by HPLC.

Structural Elucidation Methodologies of Chikusetsusaponin Ia

Spectroscopic Approaches for Structure Determination

Spectroscopy is a cornerstone in the structural analysis of natural products, providing detailed insights into the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like saponins (B1172615). researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments allow for the complete assignment of proton and carbon signals, confirming the identity and connectivity of the aglycone and sugar units.

For Chikusetsusaponin IVa, ¹³C-NMR spectra, in conjunction with Heteronuclear Single Quantum Coherence (HSQC) experiments, confirm the presence of an oleane-12-ene type aglycone. researchgate.net This is characterized by distinctive signals for the six methyl groups and the olefinic carbons of the double bond at positions C-12 and C-13. researchgate.net The chemical shifts of the anomeric protons and carbons in the sugar moieties provide information about the nature of the sugars and their stereochemistry. The structures of saponins isolated from plant sources are commonly confirmed using a combination of MS and NMR techniques. researchgate.net

Table 1: Representative ¹³C-NMR Chemical Shifts for the Aglycone Moiety of Chikusetsusaponin IVa (Data is representative for an oleane-12-ene type aglycone as described in the literature)

| Carbon Atom | Chemical Shift (δ) ppm | Carbon Atom | Chemical Shift (δ) ppm |

| C-3 | ~89.2 | C-23 | ~28.7 |

| C-12 | ~123.6 | C-24 | ~17.3 |

| C-13 | ~144.3 | C-25 | ~16.0 |

| C-28 | ~176.0 (Ester Carbonyl) | C-26 | ~17.8 |

| C-27 | ~26.3 | ||

| C-29 | ~28.8 | ||

| Source: Adapted from ResearchGate. researchgate.net |

Mass spectrometry (MS) is crucial for determining the molecular weight of the saponin (B1150181) and for deducing its structural components through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique widely used for saponin analysis because it allows for the ionization of intact molecules with minimal fragmentation, providing a clear molecular ion peak. researchgate.net

In the analysis of Chikusetsusaponin IVa, ESI-MS can be operated in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed, confirming the molecular weight of the compound (C₄₂H₆₆O₁₄, 795.0 g/mol ). caymanchem.com Tandem MS (MS/MS) experiments are then performed on this precursor ion. The resulting fragmentation pattern reveals the sequential loss of the sugar units, allowing for the determination of the sugar sequence and the mass of the aglycone. This helps to identify the individual components, such as glucose and glucuronic acid, and the oleanolic acid core.

Chromatographic-Mass Spectrometry Coupling for Structural Characterization

The coupling of liquid chromatography with mass spectrometry provides a powerful platform for the separation, identification, and quantification of saponins within complex mixtures, such as plant extracts.

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and specific method developed and validated for the simultaneous analysis and quantification of Chikusetsusaponin IVa. researchgate.net This technique combines the high-resolution separation power of UPLC with the precise detection and structural analysis capabilities of tandem mass spectrometry.

Researchers have established optimized methods for the analysis of Chikusetsusaponin IVa. researchgate.netresearchgate.net The separation is typically achieved on a C18 reversed-phase column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, with an additive such as formic or phosphoric acid to improve peak shape and ionization efficiency. researchgate.netresearchgate.net Detection is performed using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition.

Table 2: Example Parameters for UPLC-MS/MS Analysis of Chikusetsusaponin IVa

| Parameter | Condition |

| Chromatography | |

| Column | C18 analytical column (e.g., SunFire™ C18, 4.6 × 250 mm, 5 μm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid or 0.2% Phosphoric acid in water |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | ~40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Source: Adapted from various HPLC and UPLC-MS/MS methods. researchgate.netresearchgate.net |

Chemical Derivatization and Hydrolysis for Structural Confirmation

Chemical methods, particularly hydrolysis, are fundamental for confirming the structural data obtained from spectroscopic analysis. Acid hydrolysis is a standard procedure used to break the glycosidic bonds of saponins, releasing the individual sugar units and the aglycone (sapogenin).

This process involves heating the saponin in an acidic solution (e.g., using hydrochloric acid) to cleave the linkages between the oleanolic acid core and the sugar moieties. Following hydrolysis, the products can be separated and analyzed individually. The aglycone, being lipophilic, can be extracted with an organic solvent and identified using techniques like NMR and MS, confirming it as oleanolic acid. The water-soluble sugar components can be identified by chromatographic comparison with authentic standards. This confirms the presence of glucose and glucuronic acid as the constituent monosaccharides of Chikusetsusaponin IVa. tandfonline.com This confirmatory step is vital to piece together the full structure determined by spectroscopic methods. tandfonline.com

Analytical and Quantification Methods of Chikusetsusaponin Ia in Biological and Plant Samples

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally unstable compounds like saponins (B1172615). Different detection methods can be coupled with HPLC to enhance sensitivity and selectivity.

HPLC with Photodiode Array (PDA) Detection

HPLC coupled with Photodiode Array (PDA) detection is a valuable method for the analysis of compounds that absorb UV-Vis light. While Chikusetsusaponin Ia itself may not have a strong chromophore, HPLC-PDA can be used for the analysis of saponins, often detecting them at lower wavelengths, such as 203 nm. researchgate.netresearchgate.net PDA detection allows for the acquisition of full UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment. In the context of analyzing related saponins like chikusetsusaponin IVa, HPLC-PDA methods have demonstrated good linearity and reproducibility for quantitative determination in plant extracts. researchgate.net

HPLC with Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is a suitable detection method for compounds that lack strong UV chromophores, such as many saponins. researchgate.netresearchgate.neteurofinsus.com ELSD detects analytes by nebulizing the HPLC eluent, evaporating the mobile phase, and then scattering light off the remaining non-volatile analyte particles. The scattered light is then measured, providing a signal proportional to the amount of analyte. HPLC-ELSD has been successfully applied for the quantitative determination of saponins, including chikusetsusaponin IVa, in plant samples. researchgate.netresearchgate.net This method offers good sensitivity for saponins and is compatible with gradient elution, unlike some other universal detectors like Refractive Index Detectors (RID). eurofinsus.com Studies have shown good linearity and precision for saponin (B1150181) quantification using HPLC-ELSD. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

LC-MS techniques combine the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry. This hyphenated technique is particularly useful for the analysis of complex samples and for the unambiguous identification and quantification of target compounds like this compound.

LC-MS methods have been developed for the quantitative analysis of various saponins, including chikusetsusaponins, in biological matrices like plasma and in plant extracts. nih.govnih.govacs.orgnih.gov These methods often utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the compound's ionization characteristics. nih.govnih.govjst.go.jp

LC-MS/MS Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity compared to single-stage LC-MS. This is achieved by employing multiple stages of mass analysis, typically involving the fragmentation of a precursor ion and detection of specific product ions (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM). nih.govjst.go.jpturkjps.org

The development of a robust LC-MS/MS method for this compound involves optimizing chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization mode, precursor ions, product ions, collision energy). jst.go.jprsc.org For saponins, negative ion mode ESI is often preferred for detecting deprotonated molecular ions ([M-H]-). nih.govjst.go.jp

Method validation is a critical step to ensure the reliability and accuracy of the developed LC-MS/MS method for quantitative analysis. demarcheiso17025.comnih.govresearchgate.net Validation parameters typically assessed include linearity, sensitivity (Limit of Detection - LOD and Limit of Quantification - LOQ), accuracy, precision (intra-day and inter-day), recovery, and matrix effects. nih.govpharmastate.academyfio.org.cn LC-MS/MS methods for related chikusetsusaponins have demonstrated good linearity and acceptable precision and accuracy, enabling their successful application in pharmacokinetic studies and quantification in biological and plant samples. researchgate.netnih.gov

Method Validation Parameters in Quantitative Analysis

Method validation is essential to confirm that an analytical method is suitable for its intended purpose. demarcheiso17025.compharmastate.academy Several parameters are evaluated during validation to assess the method's performance characteristics.

Linearity and Calibration Curves

Linearity is a measure of the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a defined range. pharmastate.academy Calibration curves are constructed by plotting the detector response (e.g., peak area) against a series of known concentrations of the analyte. pharmastate.academy The linearity is typically assessed by calculating the correlation coefficient (r or R²) of the calibration curve. A correlation coefficient close to 1 (e.g., > 0.99) indicates good linearity. researchgate.netresearchgate.netnih.govturkjps.orgfio.org.cndntb.gov.uaup.ac.za The linear range is the concentration range over which the method exhibits a linear relationship between response and concentration. pharmastate.academy Studies on the quantitative analysis of related saponins using HPLC-PDA, HPLC-ELSD, and LC-MS/MS have reported good linearity over specific concentration ranges. researchgate.netresearchgate.netnih.govturkjps.orgfio.org.cndntb.gov.ua

Interactive Data Table: Example Linearity Data (Illustrative based on search results for related saponins)

| Method | Analyte | Concentration Range (µg/mL or ng/mL) | Correlation Coefficient (R²) | Reference |

| HPLC-PDA | Chikusetsusaponin IVa | Not specified, showed good linearity | 0.9997 | researchgate.net |

| HPLC-ELSD | Chikusetsusaponin IVa | Not specified, showed good linearity | 0.9995 | researchgate.net |

| UPLC-MS/MS | Chikusetsusaponin IVa | 0.5 - 1000 ng/mL | > 0.99 | researchgate.netnih.gov |

| HPLC-DAD | Escin Ia, Ib, etc. | Not specified, showed good linearity | > 0.9994 | fio.org.cn |

| LC-MS/MS | Favipiravir | 50 - 200 µg/mL | 1.0 | turkjps.org |

Precision (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions zamann-pharma.comiosrphr.org. It is typically assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision) zamann-pharma.com. Repeatability evaluates the variation when the method is performed within a short period under the same operating conditions (same analyst, same equipment) zamann-pharma.com. Intermediate precision assesses the variation when the analysis is performed under different conditions, such as different days, analysts, or instruments within the same laboratory zamann-pharma.comresearchgate.net.

For analytical methods quantifying saponins, including this compound, precision is commonly expressed as the relative standard deviation (%RSD) of replicate measurements iosrphr.org. A lower %RSD indicates higher precision. Studies validating methods for saponin quantification, such as Chikusetsusaponin IVa (a related saponin), have reported acceptable repeatability with low %RSD values jst.go.jp. For instance, a validated UFLC-QTRAP-MS/MS method for quantifying 13 saponins, including Chikusetsusaponin IV and IVa in Panacis Japonici Rhizoma, demonstrated repeatability by analyzing six replicates of the same sample powder jst.go.jp.

While specific intra-day and inter-day precision data for this compound were not extensively detailed in the search results, the principles of method validation for saponins in general apply. A validated UPLC-ESI-MS/MS method for simultaneous quantification of Calenduloside E and Chikusetsusaponin IVa in Amaranthaceae species indicated repeatability of measurements nih.gov.

Accuracy and Recovery Assessments

Accuracy expresses the closeness of agreement between the value accepted as a true value and the value found by the analytical method zamann-pharma.comjddtonline.infoiosrphr.org. It is often assessed through recovery studies, where known amounts of the analyte are added (spiked) into a blank matrix or a sample containing a known amount of the analyte, and the percentage of the added analyte recovered by the method is determined zamann-pharma.comiosrphr.org.

Recovery assessments are crucial for demonstrating that the analytical method can accurately quantify this compound in complex matrices like plant extracts or biological samples, accounting for potential matrix effects nih.gov. Acceptable recovery rates typically fall within a defined range, such as 95-105% zamann-pharma.com.

For the UFLC-QTRAP-MS/MS method used for saponins in Panacis Japonici Rhizoma, recovery tests were conducted at three different concentration levels (80%, 100%, and 120% of the known content in the sample) with three replicates at each level jst.go.jp. The average recovery was calculated to assess the accuracy of the method for the quantified saponins, including Chikusetsusaponin IV and IVa jst.go.jp. While specific recovery data for this compound were not provided, similar validation protocols would be applied to methods developed for its quantification.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision globalresearchonline.netiosrphr.orgscielo.br. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision globalresearchonline.netiosrphr.orgscielo.br.

LOD and LOQ are important parameters for demonstrating the sensitivity of an analytical method jddtonline.infoglobalresearchonline.net. They are particularly relevant when quantifying analytes present at low concentrations, such as impurities or components in trace amounts scielo.br.

Several approaches can be used to determine LOD and LOQ, including methods based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve globalresearchonline.netiosrphr.orgscielo.br. For instrumental methods, a signal-to-noise ratio of 3:1 is typically used for LOD, and 10:1 is used for LOQ globalresearchonline.net.

While specific LOD and LOQ values for this compound were not found in the search results, validated methods for other saponins provide context. For example, a validated UV spectrophotometry method for lafutidine (B194869) (a different compound) reported LOD and LOQ values researchgate.net. Similarly, a UPLC-ESI-MS/MS method for Calenduloside E and Chikusetsusaponin IVa was found to be selective, with the sum of blank solvent peak areas below 5% of the AUC for samples at LOD concentration levels mdpi.com. The LOD and LOQ are expressed as concentrations and should be reported with associated precision and accuracy for LOQ globalresearchonline.netscielo.br.

Applications in Quality Assessment of Plant Materials and Extracts

Analytical methods for quantifying this compound play a vital role in the quality assessment of plant materials and extracts derived from Panax japonicus and other sources researchgate.net. Quality control of herbal medicines and plant-derived products is essential to ensure their consistency, efficacy, and safety researchgate.net.

Quantitative analysis of marker compounds like this compound allows for standardization of plant materials and extracts researchgate.net. By determining the concentration of this compound, manufacturers and researchers can ensure that different batches of raw material or finished products meet specified quality standards researchgate.net. This is particularly important for traditional medicines and dietary supplements where the chemical composition can vary depending on factors such as plant origin, growing conditions, harvesting time, and processing methods jst.go.jpcir-safety.org.

Chromatographic techniques, such as HPLC and UPLC coupled with various detectors (e.g., UV, MS, MS/MS), are widely used for the quality control of saponins in medicinal plants and their preparations researchgate.net. These methods enable the identification and quantification of individual saponins, providing a comprehensive chemical profile researchgate.net. For instance, UFLC-QTRAP-MS/MS has been used to quantify multiple saponins, including Chikusetsusaponin IV and IVa, in Panacis Japonici Rhizoma samples harvested at different times to evaluate their quality jst.go.jp.

The application of validated analytical methods for this compound in quality assessment helps to:

Ensure the identity and purity of the plant material or extract.

Determine the content of the active or marker compound.

Monitor the consistency between different batches.

Detect adulteration or substitution with other plant species jst.go.jp.

Support research on the relationship between chemical composition and biological activity nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 13386145 |

| Chikusetsusaponin IVa | 13386145 |

| Calenduloside E | 16223083 |

| Lafutidine | 107781 |

Data Tables

While specific quantitative data for this compound's precision, accuracy, LOD, and LOQ were not directly available in the search results, the general principles and examples from related saponin analyses can be illustrated in a generalized format. Actual values would be determined through experimental validation of a specific analytical method for this compound.

Table 1: Generalized Example of Precision Data for a Saponin Analytical Method

| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Saponin X (Low Q) | < 2% | < 3% |

| Saponin X (Mid Q) | < 2% | < 3% |

| Saponin X (High Q) | < 2% | < 3% |

Note: 'Saponin X' represents a hypothetical saponin analyzed by a validated method. 'Low Q', 'Mid Q', and 'High Q' refer to different concentration levels tested.

Table 2: Generalized Example of Accuracy (Recovery) Data for a Saponin Analytical Method

| Spike Level | Number of Replicates | Mean Recovery (%) | Acceptance Range (%) |

| 80% | 3 | 98.5 | 95-105 |

| 100% | 3 | 101.2 | 95-105 |

| 120% | 3 | 99.8 | 95-105 |

Note: This table illustrates a typical recovery study setup for method validation.

Table 3: Generalized Example of LOD and LOQ Data for a Saponin Analytical Method

| Parameter | Value |

| LOD | X µg/mL (or other unit) |

| LOQ | Y µg/mL (or other unit) |

Note: 'X' and 'Y' represent hypothetical values determined experimentally for a specific method.

Investigations into Biological Activities and Underlying Mechanisms in Vitro and Preclinical in Vivo Models

Anticancer Research and Cellular Proliferation Modulation

Inhibition of Cellular Proliferation in Cancer Cell Lines

Studies have indicated that Chikusetsusaponin Ia and related chikusetsusaponins can inhibit the proliferation of various cancer cell lines in vitro. For instance, Chikusetsusaponin IVa methyl ester demonstrated high anti-proliferative potential in ovarian cancer cell lines A2780 and HEY, with IC50 values below 10 µM nih.govresearchgate.net. Chikusetsusaponin IVa (CHI) has also been shown to inhibit the proliferation of endometrial cancer (EC) cells, as confirmed by colony formation and flow cytometry assays ejgo.netejgo.netsemanticscholar.org. Additionally, Chikusetsusaponins IV and V have been demonstrated to inhibit the viability of HepG2 liver cancer cells in a dose-dependent manner nih.gov. Chikusetsusaponin IVa butyl ester has shown significant antitumor activities against MDA-MB-231, HepG2, and A549 cells researchgate.net.

Here is a summary of observed proliferation inhibition in specific cancer cell lines:

| Compound | Cancer Cell Line(s) | Key Finding(s) | Source(s) |

| Chikusetsusaponin IVa methyl ester | Ovarian cancer (A2780, HEY) | High anti-proliferative potential (IC50 < 10 µM) | nih.govresearchgate.net |

| Chikusetsusaponin IVa (CHI) | Endometrial cancer (EC) | Inhibited proliferation (colony formation, FCM) | ejgo.netejgo.netsemanticscholar.org |

| Chikusetsusaponins IV and V | Liver cancer (HepG2) | Inhibited cell viability (dose-dependent) | nih.gov |

| Chikusetsusaponin IVa butyl ester | MDA-MB-231, HepG2, A549 | Significant antitumor activities | researchgate.net |

Induction of Cell Cycle Arrest Mechanisms (e.g., G1 phase, S phase)

Chikusetsusaponins have been observed to induce cell cycle arrest in cancer cells. Chikusetsusaponin IVa methyl ester was found to induce G1 cell cycle arrest in ovarian cancer cells, accompanied by a decrease in the S phase population nih.govresearchgate.netmdpi.com. This arrest was associated with the down-regulation of cell cycle regulatory proteins such as cyclin D1, CDK2, and CDK6 nih.govresearchgate.net. Chikusetsusaponin IVa (CHI) treatment also induced EC cell cycle arrest at the G1 phase ejgo.net. Furthermore, Chikusetsusaponins IV and V induced cell cycle arrest in HepG2 cells in a dose-dependent manner nih.gov. Chikusetsusaponin IVa butyl ester has been shown to inhibit MDA-MB-231 breast cancer cell proliferation by arresting the cell cycle at the G2/M phase researchgate.net.

Here is a summary of observed cell cycle arrest mechanisms:

| Compound | Cancer Cell Line(s) | Cell Cycle Arrest Phase(s) | Associated Molecular Changes | Source(s) |

| Chikusetsusaponin IVa methyl ester | Ovarian cancer (A2780, HEY) | G1 arrest, S phase decrease | Down-regulation of cyclin D1, CDK2, CDK6 | nih.govresearchgate.netmdpi.com |

| Chikusetsusaponin IVa (CHI) | Endometrial cancer (EC) | G1 phase arrest | Confirmed by flow cytometry | ejgo.net |

| Chikusetsusaponins IV and V | Liver cancer (HepG2) | Cell cycle arrest | Dose-dependent induction | nih.gov |

| Chikusetsusaponin IVa butyl ester | Breast cancer (MDA-MB-231) | G2/M phase arrest | Inhibited proliferation by arresting cell cycle | researchgate.net |

Promotion of Apoptosis in Cancer Cells

Chikusetsusaponins are known to stimulate apoptosis, or programmed cell death, in various cancer cell types ejgo.netejgo.netsemanticscholar.orgnih.govmdpi.com. Apoptosis is a crucial mechanism for eliminating damaged or potentially cancerous cells khanacademy.org. Successful cancer cells often evade apoptosis khanacademy.org. Saponins (B1172615), including chikusetsusaponins, can induce apoptosis through a series of reactions, including the activation of caspases and modulation of the mitochondrial pathway mdpi.commdpi.com.

Modulation of Mitochondrial Control Pathway (e.g., Bcl-2, Bax)

The mitochondrial pathway is a key route for initiating apoptosis nih.gov. This pathway is regulated by the balance between anti-apoptotic proteins, such as Bcl-2, and pro-apoptotic proteins, such as Bax mdpi.commdpi.comdovepress.combiomolther.org. Chikusetsusaponins have been shown to modulate these proteins. Chikusetsusaponin IVa methyl ester effectively decreased mitochondrial membrane potential and enhanced the expression of Bax while decreasing that of Bcl-2 in ovarian cancer cells nih.govresearchgate.net. Chikusetsusaponins IV and V treatment in HepG2 cells significantly down-regulated the anti-apoptotic protein Bcl-2 and activated the apoptotic protein Bax nih.gov. CHI-caused apoptosis in prostate cancer cells was shown to be regulated by mitochondria in in vitro studies researchgate.net. Bcl-2 is known to prevent Bax from releasing cytochrome c from mitochondria, thus restricting the activation of downstream apoptotic machinery dovepress.comnih.gov.

Here is a summary of observed modulation of the mitochondrial control pathway:

| Compound | Cancer Cell Line(s) | Effect on Mitochondrial Pathway | Source(s) |

| Chikusetsusaponin IVa methyl ester | Ovarian cancer (A2780, HEY) | Decreased mitochondrial membrane potential, enhanced Bax expression, decreased Bcl-2 expression | nih.govresearchgate.net |

| Chikusetsusaponins IV and V | Liver cancer (HepG2) | Decreased mitochondrial membrane potential, down-regulated Bcl-2, activated Bax | nih.gov |

| Chikusetsusaponin IVa (CHI) | Prostate cancer | Apoptosis regulated by mitochondria | researchgate.net |

Activation of Caspases (e.g., Caspase-3)

Caspases are a family of proteases that play vital roles in the execution of apoptosis clinicsinoncology.comnews-medical.net. Caspase-3 is a frequently activated death protease involved in the induction and amplification of intracellular apoptotic signals clinicsinoncology.com. Chikusetsusaponins have been shown to activate caspases. Chikusetsusaponin IVa methyl ester enhanced the expression of cleaved caspase-3 in ovarian cancer cells nih.govresearchgate.net. Chikusetsusaponins IV and V treatment in HepG2 cells activated cleaved caspase-3 and caspase-9 nih.gov. CHI-caused apoptosis in prostate cancer cells was shown to occur in both caspase-dependent and -independent manners, enhancing caspase expression researchgate.net. Upon mitochondrial outer membrane permeabilization, cytochrome c is released into the cytosol, which activates caspases nih.gov. Activated caspase-9 can trigger the activation of pro-caspase-3, leading to the execution of apoptosis nih.govoncotarget.com.

Here is a summary of observed caspase activation:

| Compound | Cancer Cell Line(s) | Effect on Caspases | Source(s) |

| Chikusetsusaponin IVa methyl ester | Ovarian cancer (A2780, HEY) | Enhanced expression of cleaved caspase-3 | nih.govresearchgate.net |

| Chikusetsusaponins IV and V | Liver cancer (HepG2) | Activated cleaved caspase-3 and caspase-9 | nih.gov |

| Chikusetsusaponin IVa (CHI) | Prostate cancer | Enhanced caspase expression (caspase-dependent and -independent apoptosis) | researchgate.net |

Enhancement of Reactive Oxygen Species (ROS) Production

Reactive Oxygen Species (ROS) can play a dual role in cancer, promoting survival at moderate concentrations but inducing apoptosis at high concentrations mdpi.com. Some studies suggest that chikusetsusaponins can enhance ROS production in cancer cells, contributing to apoptosis. Chikusetsusaponin IVa (CHI) treatment induced reactive oxygen species (ROS) in EC cells ejgo.netejgo.netsemanticscholar.org. CHI also resulted in intracellular reactive oxygen species (ROS) production in prostate cancer cells researchgate.net. The induction of cancer cell apoptosis and autophagy via ROS generation has been illustrated in numerous studies mdpi.com.

Here is a summary of observed ROS production:

| Compound | Cancer Cell Line(s) | Effect on ROS Production | Source(s) |

| Chikusetsusaponin IVa (CHI) | Endometrial cancer (EC) | Induced reactive oxygen species (ROS) | ejgo.netejgo.netsemanticscholar.org |

| Chikusetsusaponin IVa (CHI) | Prostate cancer | Resulted in intracellular reactive oxygen species (ROS) | researchgate.net |

Anti-inflammatory Mechanisms Information specifically on this compound's anti-inflammatory mechanisms was not found in the provided search results. Anti-inflammatory effects and mechanisms discussed in the search results pertain to Chikusetsusaponin IVaejgo.netresearchgate.netbohrium.comnih.govnih.gov.

Reduction of Inflammatory Mediators (e.g., IL-6, IL-10, COX-2, NO)

Chikusetsusaponin IVa, a related oleanane-type triterpenoid (B12794562) saponin (B1150181), has demonstrated inhibitory effects on the production of various inflammatory mediators in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. Studies have shown that Chikusetsusaponin IVa at concentrations ranging from 50 to 200 µg/mL can reduce the levels of inducible nitric oxide synthase (iNOS), COX-2, IL-1β, IL-6, and TNF-α caymanchem.com. Similarly, Chikusetsusaponin V has shown anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages by inhibiting NF-κB and MAPK signaling pathways nih.gov. While direct studies on this compound's effects on all these specific mediators are less extensively documented in the provided results, the activity of closely related saponins suggests a potential for similar effects.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Modulation of the MAPK signaling pathway is a reported mechanism for the anti-inflammatory and anti-photoaging effects of triterpenoid saponins, including those from Panax species nih.govresearchgate.net. Chikusetsusaponin V has been shown to exhibit anti-inflammatory activity by inhibiting MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages nih.gov. Furthermore, Chikusetsusaponin IVa has been found to prevent UVB-induced activation of the MAPK/AP-1 signaling pathway in HR-1 hairless mice, contributing to its anti-photoaging effects researchgate.net. This suggests that this compound may also exert its biological activities, at least in part, through the modulation of MAPK pathways.

Inhibition of NF-κB Signaling

Inhibition of the NF-κB signaling pathway is a key mechanism by which various saponins, including triterpenoid saponins from Panax species, exert anti-inflammatory effects nih.govmdpi.comresearchgate.net. Chikusetsusaponin V has been shown to inhibit NF-κB signaling pathways in LPS-stimulated RAW 264.7 macrophages nih.gov. Chikusetsusaponin IVa has also been reported to inhibit NF-κB signaling nih.gov. The NF-κB pathway plays a significant role in regulating inflammation and is often activated in response to stimuli like LPS and UV radiation researchgate.netresearchgate.net. The ability of related chikusetsusaponins to inhibit this pathway suggests a similar potential for this compound.

Activation of Nrf2 Pathway

The Nrf2 pathway is a crucial regulator of antioxidant responses and has been implicated in the protective effects of various compounds against oxidative stress and inflammation nih.gov. While direct evidence for this compound activating the Nrf2 pathway is not explicitly detailed in the provided search snippets, related research indicates that the Nrf2 pathway contributes to the protective effects of Chikusetsusaponin IVa against lipotoxicity caymanchem.com. Additionally, other studies on Panax saponins highlight the correlation of neuroprotective activity with Nrf2-mediated anti-oxidant signaling pathways nih.gov. This suggests a potential link between this compound and Nrf2 activation, warranting further investigation.

Regulation of NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the inflammatory response by processing pro-inflammatory cytokines like IL-1β and IL-18 nih.govresearchgate.net. Inhibition of NLRP3 inflammasome activation is a therapeutic target for various inflammatory diseases nih.gov. Chikusetsusaponin IVa has been shown to inhibit NLRP3 inflammasome activation and NF-κB signaling in mouse adipose tissue, contributing to its anti-inflammatory effects nih.gov. Various saponins from the Panax genus have demonstrated anti-inflammatory effects by inhibiting inflammasome activation, including NLRP3 researchgate.net. This indicates that this compound may also play a role in regulating the NLRP3 inflammasome.

Attenuation of Skin Photoaging Mechanisms in Animal Models

Skin photoaging, primarily caused by UVB radiation, is characterized by the degradation of collagen fibers and wrinkle formation, often mediated by the increased expression of matrix metalloproteinases (MMPs) researchgate.netresearchgate.net. Preclinical studies using animal models, such as HR-1 hairless mice exposed to UVB, have been used to evaluate the anti-photoaging effects of natural compounds researchgate.netresearchgate.net.

Suppression of Matrix Metalloproteinase (MMP) Expression

Suppression of MMP expression is a key mechanism in the attenuation of skin photoaging researchgate.netekb.eg. Chikusetsusaponin IVa, identified as a bioactive component in Dolichos lablab Linne extract, has been shown to reduce MMP-1 and MMP-9 expression in human keratinocytes (HaCaT) and prevent their increase in the dorsal skin of UVB-irradiated HR-1 hairless mice researchgate.net. This suppression is linked to the deactivation of the MAPK/AP-1 signaling pathway researchgate.net. These findings suggest that this compound may also contribute to anti-photoaging effects by suppressing MMP expression.

Here is a summary of some research findings in a data table format:

| Compound | Model (In Vitro/In Vivo) | Key Observed Effects | Relevant Pathways/Mediators | Source |

| Chikusetsusaponin IVa | LPS-stimulated THP-1 macrophages (In Vitro) | Reduced iNOS, COX-2, IL-1β, IL-6, and TNF-α levels. | Inflammatory mediators | caymanchem.com |

| Chikusetsusaponin V | LPS-stimulated RAW 264.7 macrophages (In Vitro) | Exhibited anti-inflammatory activity. | Inhibition of NF-κB and MAPK signaling pathways. | nih.gov |

| Chikusetsusaponin IVa | HR-1 hairless mice + UVB (In Vivo) | Alleviated dorsal epidermal thickening and skin dehydration; reduced MMP-1 and MMP-9 expression. | Inhibition of MAPK/AP-1 signaling pathway; MMPs. | researchgate.net |

| Chikusetsusaponin IVa | Mouse adipose tissue (In Vivo) | Inhibited inflammation. | Inhibition of NLRP3 inflammasome activation and NF-κB signaling. | nih.gov |

| Chikusetsusaponin IVa | Lipotoxicity model (Preclinical) | Protective effects. | IRS-2/Akt/GSK-3β/Nrf2 pathway. | caymanchem.com |

Deactivation of AP-1 Signaling Pathway

Research indicates that Chikusetsusaponin IVa, a related compound, can attenuate UVB-induced skin photoaging in mice by suppressing the MAPK/AP-1 signaling pathway. Studies in human keratinocytes (HaCaT) and HR-1 hairless mice demonstrated that Dolichos lablab L. extract, containing Chikusetsusaponin IVa, prevented UVB-induced activation of the MAPK/AP-1 pathway, leading to a reduction in the expression of matrix metalloproteinases (MMPs) in dorsal mouse skin. Chikusetsusaponin IVa, along with other components of the extract, was shown to reduce the expression of MMP-1, MMP-9, p–c-Fos, and p–c-Jun, which are downstream targets of AP-1 signaling researchgate.net. Another study also suggests that Chikusetsusaponin IVa methyl ester suppresses LPS-induced inflammatory mediators by inactivating NF-κB and AP-1 pathways in macrophages mdpi.com.

Antidiabetic and Metabolic Regulation Insights

Chikusetsusaponin IVa has been investigated for its potential antidiabetic effects and its influence on metabolic regulation. Studies have explored its impact on insulin (B600854) secretion, intracellular calcium levels, protein kinase C pathways, and AMPK activation, as well as its hypoglycemic effects in preclinical models chemfaces.combocsci.comfrontiersin.org.

Influence on Insulin Secretion from Pancreatic β-Cells

Chikusetsusaponin IVa has been shown to stimulate insulin secretion from pancreatic β-cells. In vitro studies using βTC3 cells demonstrated that Chikusetsusaponin IVa potently stimulated insulin release under both basal and stimulatory glucose concentrations. This effect was dependent on the presence of extracellular Ca2+ chemfaces.combocsci.com. The signaling pathway involved in Chikusetsusaponin IVa-induced insulin secretion from βTC3 cells appears to be mediated via GPR40 chemfaces.combocsci.com.

Studies measuring glucose-stimulated insulin secretion (GSIS) in primary pancreatic islet cells and βTC3 cells after incubation with Chikusetsusaponin IVa showed that it could restore insulin secretion activity researchgate.net. Compared to control groups, treatment with simulated high glucose (SHG) or intermittent high glucose (IHG) resulted in a significant decrease in the insulin secretion index over time, and Chikusetsusaponin IVa treatment helped to counteract this reduction researchgate.net.

Modulation of Intracellular Calcium Levels in β-Cells

Chikusetsusaponin IVa has been observed to enhance intracellular calcium levels in βTC3 cells. Two different methods confirmed this increase in intracellular calcium chemfaces.com. This modulation of calcium levels is implicated in the mechanism by which Chikusetsusaponin IVa induces insulin secretion chemfaces.combocsci.com. The increase in intracellular calcium levels mediated by Chikusetsusaponin IVa is suggested to be part of the GPR40-mediated signaling pathway in βTC3 cells chemfaces.combocsci.com.

Activation of Protein Kinase C (PKC) Pathways

Activation of Protein Kinase C (PKC) pathways is also involved in the signaling cascade triggered by Chikusetsusaponin IVa in pancreatic β-cells. The insulinotropic effect and the increase in intracellular calcium levels induced by Chikusetsusaponin IVa were reduced by inhibiting GPR40, which also led to a reduction in the phosphorylation of PKC chemfaces.combocsci.com. This suggests that Chikusetsusaponin IVa activates PKC pathways via GPR40-mediated signaling, contributing to insulin secretion chemfaces.combocsci.com. Chikusetsusaponin IVa is described as an orally active protein kinase activator medchemexpress.com.

Role as an AMPK Activator

Chikusetsusaponin IVa is recognized as a novel AMPK activator chemfaces.combocsci.comfrontiersin.org. AMPK (AMP-activated protein kinase) is a key regulator of energy metabolism. Activation of AMPK by Chikusetsusaponin IVa has been demonstrated in both normal and insulin-resistant C2C12 myocytes researchgate.net. This activation leads to increased glucose uptake and fatty acid oxidation researchgate.net. Specifically, Chikusetsusaponin IVa enhances membrane translocation of GLUT4 and increases CPT-1 activity, processes mediated by AMPK activation researchgate.net. Knockdown of AMPK significantly diminished the effects of Chikusetsusaponin IVa on glucose uptake and fatty acid oxidation researchgate.net. This suggests that Chikusetsusaponin IVa's metabolic effects are significantly dependent on its ability to activate AMPK researchgate.net. AMPK activation is considered a potential strategy against metabolic disorders, including type 2 diabetes researchgate.netmdpi.com.

Hypoglycemic Effects in Preclinical Models

Preclinical studies in type 2 diabetic mellitus (T2DM) rats have demonstrated the hypoglycemic effects of Chikusetsusaponin IVa. Oral administration of Chikusetsusaponin IVa dose-dependently decreased the rise in blood glucose levels chemfaces.combocsci.com. Chronic oral administration of Chikusetsusaponin IVa effectively decreased blood glucose levels in T2DM rats researchgate.net. These findings support the potential of Chikusetsusaponin IVa as a therapeutic agent for T2DM chemfaces.combocsci.com.

Antiviral Research

Research has explored the potential antiviral properties of this compound through in vitro cellular assays.

Inhibition of Viral Replication in In Vitro Cellular Assays

This compound, isolated from the rhizomes of Panax japonicus, has demonstrated inhibitory effects on 2-deoxyglucose (2-DG) uptake in tumor cells. nih.gov This inhibition was competitive with respect to 2-DG, with an IC50 of 76.3 µM and a Ki of 0.32 mM. nih.gov This activity is correlated with in vitro cytotoxic and antiviral activities. nih.govthegoodscentscompany.comchemfaces.com However, it is notable that this compound did not show any significant anti-HIV-1 activity in these studies. nih.gov

Effects Against Specific Viral Strains (e.g., H9N2 Avian Influenza Virus, HSV-2)

Based on the provided search results, specific data detailing the effects of this compound against H9N2 avian influenza virus or Herpes Simplex Virus type 2 (HSV-2) were not identified. Research in these areas appears to focus on other chikusetsusaponins, such as Chikusetsusaponin IVa, which has shown antiviral activities against H9N2 AIV and HSV-2 in in vitro and in vivo models. researchgate.netresearchgate.netnih.gov Chikusetsusaponin III has also shown antiviral activity against Herpes Simplex Virus type I. tandfonline.com

Hepatoprotective and Antifibrotic Effects

Investigations into the effects of this compound on liver health are limited in the provided search results.

Protection of Hepatic Cells from Damage

This compound has been identified as one of the saponins present in Aralia elata that demonstrated hepatoprotective effects. researchgate.net In a study evaluating the protective effect of total saponins from Aralia elata on cyclophosphamide-induced liver damage in BRL-3A cells, the total saponins significantly enhanced cellular antioxidant levels and reduced levels of aspartate aminotransferase and alanine (B10760859) aminotransferase. researchgate.net While this compound was identified within these total saponins, the specific contribution and detailed findings solely for this compound regarding hepatic cell protection were not explicitly provided in the available snippet. researchgate.net More extensive research on hepatoprotective and antifibrotic effects, including protection of hepatic cells and attenuation of liver fibrosis by downregulating YAP and TAZ expression, has been reported for Chikusetsusaponin IVa. medchemexpress.commedchemexpress.comnih.govresearchgate.netnih.govresearchgate.netmedchemexpress.comresearchgate.netmdpi.comnih.govdntb.gov.ua

Attenuation of Liver Fibrosis in Animal Models

Based on the available search results, detailed information specifically regarding the attenuation of liver fibrosis by this compound in animal models was not found. The provided search results extensively discuss the effects of Chikusetsusaponin IVa on liver fibrosis in animal models, such as CCl4-challenged and bile duct ligation-induced liver fibrosis models in mice, demonstrating that Chikusetsusaponin IVa significantly alleviated liver fibrosis and injury. nih.govresearchgate.netmedchemexpress.comnih.govdntb.gov.ua However, these findings are specific to Chikusetsusaponin IVa and cannot be attributed to this compound based on the provided information.

Suppression of Hepatic Stellate Cell (HSC) Activation

Information specifically detailing the suppression of hepatic stellate cell (HSC) activation by this compound was not found in the provided search results. The search results indicate that Chikusetsusaponin IVa has been shown to suppress TGF-β1-induced hepatic stellate cell activation in in vitro models. nih.govresearchgate.netnih.gov This involved the downregulation of markers such as COL1A1 and α-SMA. nih.govresearchgate.netnih.gov However, these observations pertain to Chikusetsusaponin IVa and are not documented for this compound in the provided sources.

Mechanistic Link to YAP/TAZ Pathways in Liver Fibrosis

The mechanistic link to YAP/TAZ pathways in the context of liver fibrosis has been investigated for Chikusetsusaponin IVa, not this compound, according to the provided search results. Studies on Chikusetsusaponin IVa demonstrated that it effectively alleviated liver fibrosis by suppressing the YAP/TAZ pathways and could directly bind to YAP, acting as a YAP inhibitor. nih.govresearchgate.netnih.govdntb.gov.ua However, there is no information in the search results to establish a similar mechanistic link for this compound.

Antithrombotic Properties

Inhibition of Thrombus Formation in Animal Models

Specific information regarding the inhibition of thrombus formation by this compound in animal models was not found in the provided search results. The antithrombotic effects, including the inhibition of thrombus formation, were reported for Chikusetsusaponin IVa in the search results. nih.govmdpi.combiorxiv.org

Effects on Ex Vivo Coagulation Parameters (e.g., Activated Partial Thromboplastin (B12709170) Time)

The effects on ex vivo coagulation parameters, such as Activated Partial Thromboplastin Time (aPTT), have been documented for Chikusetsusaponin IVa, but not specifically for this compound, in the provided search results. Research indicated that Chikusetsusaponin IVa could prolong the recalcification time, prothrombin time, activated partial thromboplastin time, and thrombin time of normal human plasma in a dose-dependent manner. nih.gov The aPTT is a screening test that measures the activity of the intrinsic and common pathways of coagulation. practical-haemostasis.comresearchgate.netlinear.es Prolonged aPTT can be indicative of deficiencies or abnormalities in specific coagulation factors. practical-haemostasis.com However, the specific effects of this compound on these parameters are not detailed in the provided information.

Other Documented Biological Activities

This compound has been investigated for other biological activities. It was isolated from the rhizomes of Panax japonicus and demonstrated an inhibitory effect on 2-DG uptake in tumor cells. researchgate.net The inhibition was competitive with respect to 2-DG. researchgate.net

| Activity | IC50 (µM) | Ki (mM) |

| Inhibition of 2-DG uptake | 76.3 | 0.32 |

In contrast, this compound did not show any significant anti-HIV-1 activity in a study. researchgate.net

Structure Activity Relationship Sar Studies of Chikusetsusaponin Ia and Analogs

Influence of Aglycone Structure on Biological Activities

Research on triterpenoid (B12794562) saponins (B1172615) from various plants has highlighted the importance of specific positions on the pentacyclic triterpene skeleton for enhancing biological effects. For instance, modifications at positions C-3, C-15, C-16, C-21, C-22, C-23, and C-28 on the triterpene skeleton have been identified as crucial for modulating activities such as antitumor, anti-inflammatory, and hypoglycemic effects in certain saponins mdpi.com. The aglycone structure dictates the basic pharmacological properties, while the glycosidic chain can further modify these effects, influencing factors like solubility and membrane interaction mdpi.compreprints.org.

Role of Sugar Moieties and Glycosylation Patterns on Bioactivity

The sugar moieties attached to the aglycone are hydrophilic and play a critical role in the amphiphilic nature of saponins, which is essential for their biological functionality, particularly their interactions with cell membranes researchgate.netpreprints.org. The number, type, and position of sugar residues, as well as the glycosylation pattern (the way the sugar units are linked), significantly impact the bioactivity of saponins mdpi.compreprints.org.

The glycosidic chain influences water solubility and membrane interactions, directly affecting bioavailability and the ability of saponins to disrupt lipid membranes, a mechanism underlying some of their effects like antimicrobial and immunomodulatory activities mdpi.com. An optimal degree of glycosylation may be necessary for maximal amphiphilicity, which is critical for the detergent-like behavior of saponins mdpi.com.

Studies on other saponins have shown that the number and positioning of sugar units are associated with their biological potential. For example, some studies suggest that saponins with fewer sugar attachments may exhibit improved antiproliferative effects compared to those with a greater number of carbohydrates osaka-u.ac.jp. The oxidation of hydroxymethyl groups in the sugar moieties, often leading to uronic acid formation, can also enhance solubility and reactivity, playing a crucial role in their interaction with biological membranes and their bioactive properties mdpi.compreprints.org.

Impact of Specific Structural Modifications (e.g., Methylation, Esterification) on Mechanistic Outcomes

Specific structural modifications to the aglycone or the sugar chains, such as methylation or esterification, can have a profound impact on the mechanistic outcomes of saponin (B1150181) activity tandfonline.comnih.gov. These modifications can alter the compound's lipophilicity, stability, and its ability to interact with specific biological targets.

For example, esterification at the aglycone level has been shown to directly influence cytotoxicity in some saponins; removal of ester groups can dramatically reduce hemolytic activity, underscoring their structural importance mdpi.com. Methylation, such as the formation of methyl esters, can also affect the biological activity of saponins researchgate.net.

Research on synthetic saponin derivatives has further illustrated the impact of modifications. Altering sugar contents or incorporating different sugar types and linkages can influence cytotoxicity nih.gov. Modifications at specific positions, such as the 28-COOH group, have been explored to potentially reduce toxicity while retaining desired biological effects nih.gov. These studies highlight that even subtle changes in structure can lead to significant differences in how saponins interact with biological systems and the resulting mechanistic outcomes.

Correlations Between Structural Features and Target Binding Affinity (e.g., YAP binding)

The biological activities of saponins are ultimately mediated through their interactions with specific molecular targets. Structure-activity relationship studies aim to correlate specific structural features of saponins with their binding affinity to these targets biomolther.org.

Chikusetsusaponin IVa, an analog of Chikusetsusaponin Ia, has been shown to target YAP (Yes-associated protein) and act as an inhibitor, attenuating liver fibrosis and hepatic stellate cell activation researchgate.net. Studies involving molecular docking, surface plasmon resonance (SPR), and cellular thermal shift assay (CETSA) have been used to detect the affinity and binding between Chikusetsusaponin IVa and its target, YAP researchgate.net. This indicates that specific structural features of Chikusetsusaponin IVa are responsible for its binding interaction with YAP, leading to its observed biological effects researchgate.net.

Understanding these correlations between structural features and target binding affinity is crucial for the rational design of saponin-based compounds with enhanced potency and specificity for particular biological pathways biomolther.org. While the provided search results specifically mention the binding of Chikusetsusaponin IVa to YAP, further detailed SAR studies would be needed to fully elucidate which specific structural elements of this compound and its analogs are critical for this interaction and other observed bioactivities.